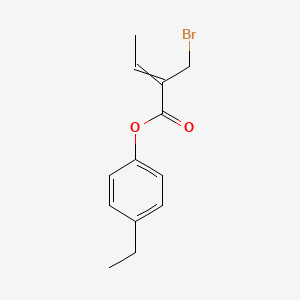
4-Ethylphenyl 2-(bromomethyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylphenyl 2-(bromomethyl)but-2-enoate is an organic compound with the molecular formula C13H15BrO2 It is a derivative of butenoic acid, featuring a bromomethyl group and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylphenyl 2-(bromomethyl)but-2-enoate typically involves the esterification of 4-ethylphenol with 2-(bromomethyl)but-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethylphenyl 2-(bromomethyl)but-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the but-2-enoate moiety can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., HBr) in inert solvents like dichloromethane are typical reagents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Addition: Formation of dihalides or halohydrins.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
4-Ethylphenyl 2-(bromomethyl)but-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Ethylphenyl 2-(bromomethyl)but-2-enoate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The double bond in the but-2-enoate moiety allows for addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are crucial in the compound’s role as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl 2-(bromomethyl)but-2-enoate: Similar structure with a methyl group instead of an ethyl group.
4-Ethylphenyl 2-(chloromethyl)but-2-enoate: Similar structure with a chlorine atom instead of a bromine atom.
4-Ethylphenyl 2-(bromomethyl)pent-2-enoate: Similar structure with an additional carbon in the alkene chain.
Uniqueness
4-Ethylphenyl 2-(bromomethyl)but-2-enoate is unique due to the presence of both the ethylphenyl and bromomethyl groups, which confer specific reactivity patterns. The ethyl group provides steric hindrance, influencing the compound’s reactivity, while the bromomethyl group serves as a versatile functional group for various substitution reactions.
Properties
CAS No. |
63189-65-1 |
|---|---|
Molecular Formula |
C13H15BrO2 |
Molecular Weight |
283.16 g/mol |
IUPAC Name |
(4-ethylphenyl) 2-(bromomethyl)but-2-enoate |
InChI |
InChI=1S/C13H15BrO2/c1-3-10-5-7-12(8-6-10)16-13(15)11(4-2)9-14/h4-8H,3,9H2,1-2H3 |
InChI Key |
FZXGJFJYVSRPBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C(=CC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


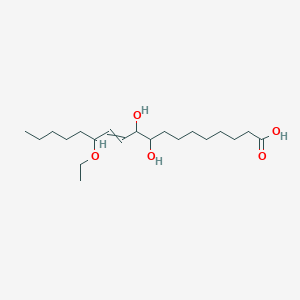
![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)
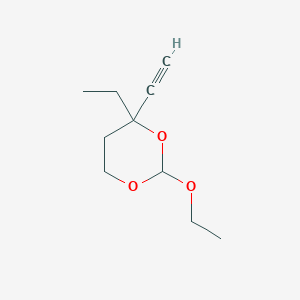

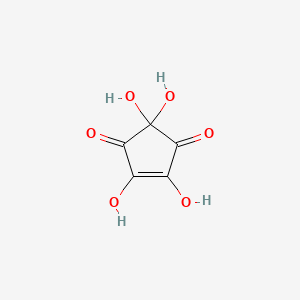
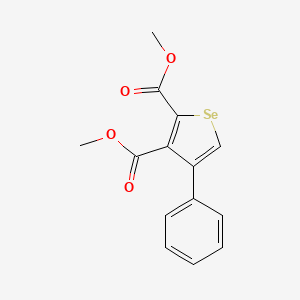
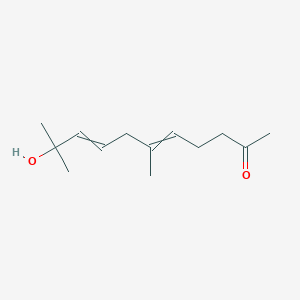
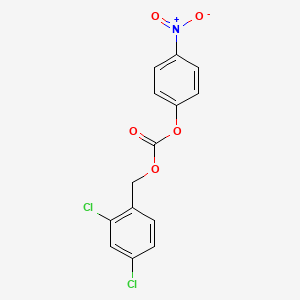

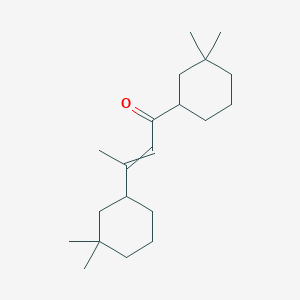
![Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B14501358.png)
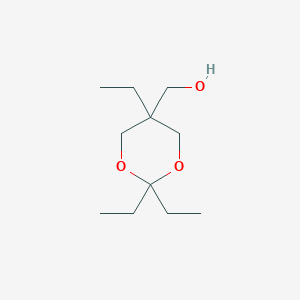
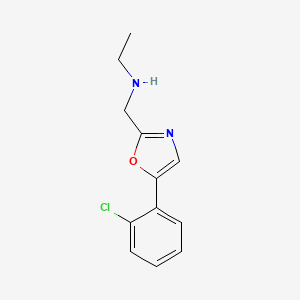
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride](/img/structure/B14501386.png)
